Guadecitabine sodium (also known as SGI-110) is a second-generation hypomethylating agent (HMA) designed for therapeutic use in various malignancies. [, , , , ] It belongs to the class of nucleoside analogs, specifically a dinucleotide of deoxyguanosine and decitabine. [, ] Guadecitabine acts as a DNA methyltransferase (DNMT) inhibitor, ultimately leading to the reactivation of silenced tumor suppressor genes. [, , ] This compound is distinguished from its predecessor, decitabine, by its enhanced resistance to cytidine deaminase (CDA) degradation, resulting in a prolonged half-life and sustained exposure to its active metabolite, decitabine. [, ] In various preclinical and clinical trials, guadecitabine sodium has demonstrated potential as a therapeutic agent for various solid tumors and hematological malignancies. [, , , , , , , , , , , , , , ]
Guadecitabine sodium, also known as SGI-110, is a novel hypomethylating agent designed for therapeutic applications in oncology. It is a dinucleotide composed of decitabine and deoxyguanosine, linked via a phosphodiester bond, which enhances its stability against degradation by cytidine deaminase. This compound is primarily investigated for its efficacy in treating various hematological malignancies, including acute myeloid leukemia and myelodysplastic syndromes.
Guadecitabine sodium is synthesized as a sodium salt form of guadecitabine. It is derived from the combination of decitabine, a well-known hypomethylating agent, and deoxyguanosine, which contributes to its unique properties. The compound is currently under investigation in clinical trials for its potential to treat solid tumors and hematological cancers .
Guadecitabine sodium falls under the category of small molecule drugs and specifically belongs to the class of DNA methyltransferase inhibitors. It is classified as an investigational drug and has been granted orphan drug status by regulatory authorities due to its application in treating rare cancers .
The synthesis of guadecitabine sodium involves several key steps that enhance its yield and purity. The process typically utilizes solid-phase synthesis techniques.
Guadecitabine sodium has a complex molecular structure characterized by its dinucleotide composition:
The molecular structure features critical functional groups that facilitate its interaction with DNA methyltransferases, enabling it to exert its hypomethylating effects effectively.
Guadecitabine sodium primarily functions through its role as a DNA methyltransferase inhibitor. It engages in several key chemical reactions:
The compound's ability to inhibit DNA methyltransferases leads to demethylation of specific gene promoters, which can reactivate silenced tumor suppressor genes in cancer cells .
Guadecitabine sodium exerts its therapeutic effects primarily through the inhibition of DNA methyltransferase enzymes (DNMTs), particularly DNMT1.
This mechanism reactivates genes that are crucial for tumor suppression and can lead to improved clinical outcomes in patients with certain malignancies.
Guadecitabine sodium appears as a white to off-white powder. It is soluble in water due to its ionic nature as a sodium salt.
The compound has notable chemical properties:
Studies indicate that guadecitabine maintains structural integrity under physiological conditions, making it suitable for therapeutic applications .
Guadecitabine sodium is primarily being investigated for its potential use in treating various cancers:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4